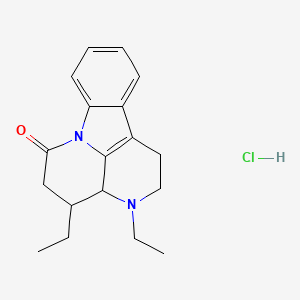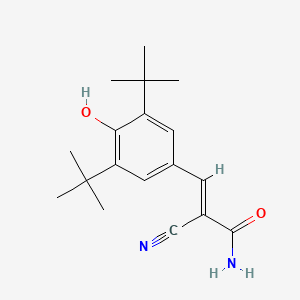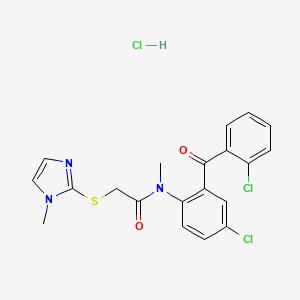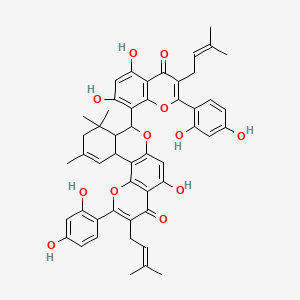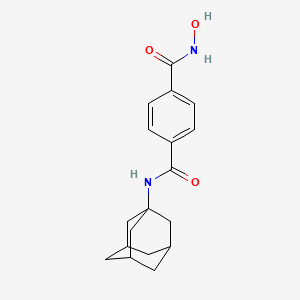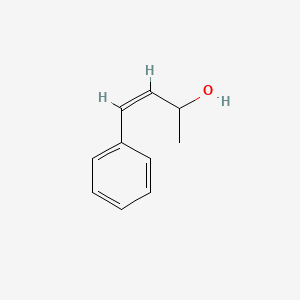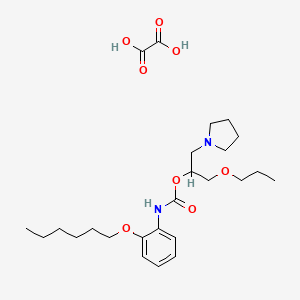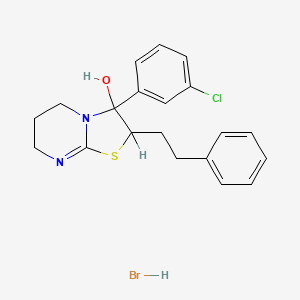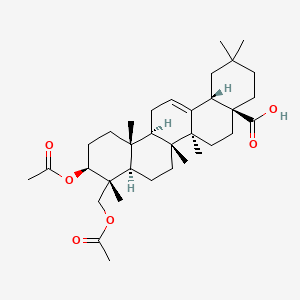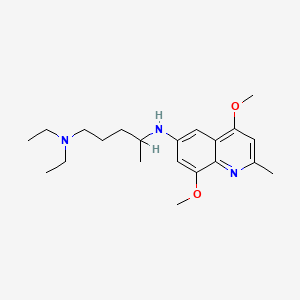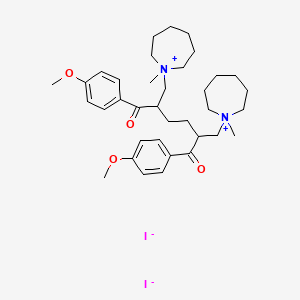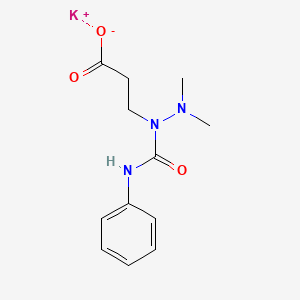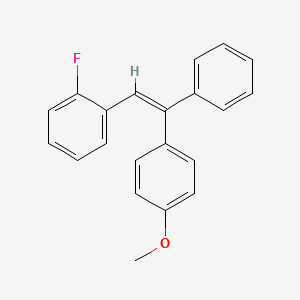
Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- is a complex organic compound with the molecular formula C9H18N4OS. This compound is characterized by its unique structure, which includes a propanamide backbone with various functional groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine to form the hydrazide. The final step involves the reaction of the hydrazide with 2-propenylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine and thioxomethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated products at the amine or thioxomethyl groups.
Scientific Research Applications
Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- involves its interaction with specific molecular targets. The compound is known to interact with enzymes and proteins, potentially inhibiting their activity. The thioxomethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2,2-dimethyl-: A simpler analog with fewer functional groups.
Propanamide, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-: A closely related compound with a methylamino group instead of a propenylamino group.
Uniqueness
Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the propenylamino group distinguishes it from similar compounds, potentially leading to different biological interactions and applications.
Properties
CAS No. |
96804-73-8 |
|---|---|
Molecular Formula |
C9H18N4OS |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
3-[dimethylamino(prop-2-enylcarbamothioyl)amino]propanamide |
InChI |
InChI=1S/C9H18N4OS/c1-4-6-11-9(15)13(12(2)3)7-5-8(10)14/h4H,1,5-7H2,2-3H3,(H2,10,14)(H,11,15) |
InChI Key |
TYDWDRDDSRMDPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(CCC(=O)N)C(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


